molecular formula C7H7ClO3S B8520374 4-((Chloromethyl)sulfonyl)phenol

4-((Chloromethyl)sulfonyl)phenol

Cat. No.: B8520374
M. Wt: 206.65 g/mol
InChI Key: VAWDBQGXASBCNW-UHFFFAOYSA-N
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Description

4-((Chloromethyl)sulfonyl)phenol is a chlorinated aromatic compound featuring a phenol core substituted with a sulfonyl group and a chloromethyl moiety. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis and materials science. For example, chloromethylation reactions using poly(4-chloromethylstyrene) and nucleophilic substitution with phenol derivatives (e.g., in polymer modification reactions) highlight the electrophilicity of the benzylic carbon, enabling functionalization .

Properties

Molecular Formula

C7H7ClO3S

Molecular Weight

206.65 g/mol

IUPAC Name

4-(chloromethylsulfonyl)phenol

InChI

InChI=1S/C7H7ClO3S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4,9H,5H2

InChI Key

VAWDBQGXASBCNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 4-((Chloromethyl)sulfonyl)phenol typically involves the chloromethylation of phenol followed by sulfonylation. One common method involves the reaction of phenol with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-(chloromethyl)phenol. This intermediate is then treated with sulfuryl chloride to introduce the sulfonyl group, yielding this compound .

Chemical Reactions Analysis

4-((Chloromethyl)sulfonyl)phenol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 4-((Chloromethyl)sulfonyl)phenol in cancer treatment. The compound exhibits significant anti-proliferative effects against various cancer cell lines, particularly in breast cancer models.

  • Mechanism of Action : Research indicates that compounds related to this compound can induce apoptosis in cancer cells. For instance, derivatives of this compound have shown to increase the percentage of annexin V-FITC positive apoptotic cells significantly compared to controls, indicating a strong potential for inducing programmed cell death in malignancies like triple-negative breast cancer .
  • Selectivity and Efficacy : In studies evaluating the anti-proliferative activity against MDA-MB-231 and MCF-7 breast cancer cell lines, certain derivatives displayed selectivity with IC50 values ranging from 1.52 to 6.31 μM. This selectivity is crucial for minimizing side effects associated with conventional chemotherapeutics .

Antimicrobial Properties

The sulfonamide group present in this compound is known for its antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains.

  • Bacterial Inhibition : In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. Specific derivatives showed inhibition percentages exceeding 80% at concentrations of 50 μg/mL .
  • Anti-biofilm Activity : The ability to inhibit biofilm formation is another critical aspect of its antimicrobial potential. Compounds derived from this compound have shown promising results in disrupting biofilm formation, which is a significant factor in chronic infections and antibiotic resistance .

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor.

  • Carbonic Anhydrase Inhibition : Some derivatives have been identified as potent inhibitors of carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. The IC50 values for these inhibitors range from 10.93 to 25.06 nM, demonstrating their potential utility in targeting specific pathways involved in cancer progression .
  • Other Enzymatic Targets : Beyond carbonic anhydrases, the compound's structure suggests possible interactions with other enzymes relevant to disease processes, warranting further investigation into its broader enzymatic inhibition capabilities .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AnticancerMDA-MB-231 (Breast Cancer)1.52 - 6.31 μM
AntibacterialStaphylococcus aureus>80% inhibition at 50 μg/mL
Anti-biofilmKlebsiella pneumoniae>77% inhibition
Enzyme InhibitionCarbonic Anhydrase IXIC50 10.93 - 25.06 nM

Mechanism of Action

The mechanism of action of 4-((Chloromethyl)sulfonyl)phenol involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the chloromethyl group, which can be attacked by nucleophiles such as amino acids in proteins or bases in nucleic acids. The sulfonyl group can also participate in various chemical transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physical properties of 4-((Chloromethyl)sulfonyl)phenol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Melting Point (°C) Key Applications
This compound C₇H₇ClO₃S ~206.6 (estimated) -SO₂-, -CH₂Cl, -OH (para) N/A N/A Research, polymer synthesis
2-Chloro-4-(methylsulfonyl)phenol C₇H₇ClO₃S 206.65 -SO₂-, -CH₃, -Cl (ortho) 390.37 N/A Research compound
4-Chlorophenyl phenyl sulfone C₁₂H₉ClO₂S 252.72 -SO₂- linking two phenyl rings N/A N/A Polymer modification
4-[(2,2-Difluoroethane)sulfonyl]phenol C₈H₈F₂O₃S 222.21 -SO₂-, -CF₂CH₃, -OH (para) N/A N/A Specialty synthesis
2,6-Bis((4-chlorophenyl)sulfonyl)-4-(methylamino)phenol (BSP3) C₁₉H₁₅Cl₂N₂O₅S₂ 502.37 Two -SO₂- groups, -NHCH₃, -Cl N/A 166–168 (dec.) Green chemistry applications

Key Observations :

  • Substituent Effects: The chloromethyl group in this compound enhances electrophilicity, facilitating nucleophilic substitution reactions, as seen in polymer modifications . In contrast, methyl or trifluoromethyl groups (e.g., in 2-Chloro-4-(methylsulfonyl)phenol or 4-[(2,2-difluoroethane)sulfonyl]phenol) may reduce reactivity due to steric or electronic effects .
  • Thermal Stability : BSP3 exhibits a decomposition temperature of 166–168°C, suggesting that bulkier substituents (e.g., multiple sulfonyl groups) lower thermal stability compared to simpler derivatives .

Chlorophenols and Toxicity Comparisons

Chlorophenols are known for their toxicity; for example, 4-CP is classified as hazardous due to its environmental persistence and bioaccumulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((Chloromethyl)sulfonyl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via chloromethylation of phenol derivatives followed by sulfonation. A solvent-free approach using DMF as a catalyst and SOCl₂ for chlorination has been reported to achieve high yields. Key steps include cooling the reaction mixture in an ice bath, controlled addition of SOCl₂, and purification via chloroform extraction and vacuum evaporation . Optimization involves adjusting stoichiometric ratios of reagents (e.g., phenol:SOCl₂) and reaction time to minimize side products like 3-(Chloromethyl)phenol.

Q. How can this compound be characterized structurally and functionally?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H-NMR and 13^13C-NMR to confirm substituent positions on the aromatic ring and chloromethyl/sulfonyl groups .
  • Infrared (IR) Spectroscopy : Identify characteristic peaks for -SO₂ (asymmetric stretching ~1350 cm⁻¹) and -OH (broad band ~3200 cm⁻¹) .
  • Elemental Analysis : Validate purity by matching experimental and theoretical C, H, S, and Cl percentages .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.
  • pH-Dependent Hydrolysis Tests : Monitor degradation in buffered solutions (pH 2–12) using HPLC to track hydrolysis of the sulfonyl or chloromethyl groups .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model electronic properties and reactivity. Use Quantitative Structure-Property Relationship (QSPR) models to predict solubility, logP, and toxicity. Neural networks trained on sulfonylphenol analogs can refine predictions for melting points and reaction intermediates .

Q. What crystallographic techniques elucidate the solid-state structure of this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and hydrogen-bonding networks. For example, related sulfonylphenols exhibit intermolecular N–H⋯O and O–H⋯O interactions, forming 2D polymeric networks. Refinement software like SHELXL97 is critical for resolving disorder in the chloromethyl group .

Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Investigate using kinetic studies under controlled conditions (e.g., polar aprotic solvents like DMF). The sulfonyl group acts as an electron-withdrawing group, activating the chloromethyl moiety for nucleophilic attack. Monitor reaction progress via 19^19F-NMR if fluorinated nucleophiles are used, as demonstrated in analogs like 4-[(2,2-difluoroethane)sulfonyl]phenol .

Q. What strategies resolve contradictions in reported spectroscopic data for sulfonylphenol derivatives?

  • Methodological Answer : Cross-validate data using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions.
  • Dynamic NMR : Resolve rotational barriers in sulfonyl groups that may cause splitting in 1^1H-NMR spectra .
  • Comparative Analysis : Benchmark against structurally validated compounds like 4-[(4-Aminophenyl)sulfonyl]phenol ethanol monosolvate .

Q. How can the biological activity of this compound be assessed against resistant bacterial strains?

  • Methodological Answer : Perform minimum inhibitory concentration (MIC) assays using vancomycin-resistant Enterococcus (VRE) strains. Compare efficacy to known sulfonamide inhibitors, and use molecular docking to predict interactions with bacterial carbonic anhydrases .

Methodological Resources

  • Synthetic Protocols : Optimized chloromethylation and sulfonation steps .
  • Computational Tools : QSPR models and neural networks for property prediction .
  • Crystallography : SHELX software suite for structural refinement .
  • Safety Guidelines : Refer to hazard data for chloromethyl and sulfonyl-containing compounds .

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